1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:
Step 1: Synthesis of 3,4-dimethoxybenzyl chloride from 3,4-dimethoxybenzyl alcohol using thionyl chloride.
Step 2: Preparation of 2-(thiophen-2-yl)pyridine through a Suzuki coupling reaction between 2-bromopyridine and thiophene-2-boronic acid.
Step 3: Coupling of 3,4-dimethoxybenzyl chloride with 2-(thiophen-2-yl)pyridine in the presence of a base to form the intermediate.
Step 4: Reaction of the intermediate with urea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-ylmethyl)urea
- 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)ethyl)urea
- 1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea
Uniqueness
1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-16-8-7-14(11-17(16)26-2)12-22-20(24)23-13-15-5-3-9-21-19(15)18-6-4-10-27-18/h3-11H,12-13H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOUQBGZIKNPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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